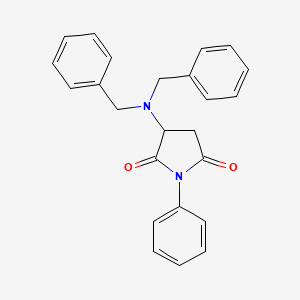![molecular formula C14H13F3N2O4 B5023968 2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5023968.png)
2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mécanisme D'action
2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately leads to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cells in preclinical models of B-cell malignancies. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. This compound has also been shown to have minimal effects on T-cells, which suggests that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide is its specificity for BTK, which makes it a potent and selective inhibitor of B-cell receptor signaling. This specificity may also contribute to its favorable safety profile. One limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Orientations Futures
For 2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide include clinical trials in patients with B-cell malignancies, including CLL, MCL, and DLBCL. In addition, this compound may be combined with other anti-cancer agents to enhance its efficacy and overcome resistance. Further studies are also needed to determine the optimal dosing and schedule of this compound in clinical settings. Finally, the safety and efficacy of this compound in other B-cell disorders, such as autoimmune diseases, should be explored.
Méthodes De Synthèse
The synthesis of 2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide involves a multistep process that starts with the reaction of 3-methoxyphenol with formaldehyde and hydrochloric acid to form 3-methoxybenzyl alcohol. This alcohol is then reacted with 2,2,2-trifluoroethylamine to form the corresponding amine. The amine is then reacted with 4-chloro-3-nitrobenzoic acid to form the nitrobenzamide intermediate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then cyclized with oxalyl chloride to form the oxazole ring, and the carboxylic acid is then amidated with ammonia to form the final product, this compound.
Applications De Recherche Scientifique
2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models of CLL and DLBCL.
Propriétés
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4/c1-21-9-3-2-4-10(5-9)22-7-12-19-11(6-23-12)13(20)18-8-14(15,16)17/h2-6H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKOTHYGZFKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC(=CO2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)

![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5023911.png)
![3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5023913.png)
![1-(2-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5023916.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B5023927.png)
![N-[4-(aminocarbonyl)phenyl]-3,5-difluorobenzamide](/img/structure/B5023935.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5023938.png)

![1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5023944.png)

![N-(3-chlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5023954.png)
![4-{5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5023956.png)
